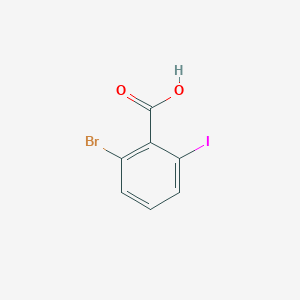

2-Bromo-6-iodobenzoic acid

Descripción general

Descripción

2-Bromo-6-iodobenzoic acid is a compound with the molecular formula C7H4BrIO2 . It is a solid substance and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine and iodine substituents on a benzoic acid backbone . The InChI code for this compound is 1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 326.91 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its relative hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Synthesis Applications

2-Bromo-6-iodobenzoic acid serves as a valuable precursor in organic synthesis. For instance, it is utilized in the synthesis of 6-bromo-2-arylindoles, a process that involves regioselective bromination followed by a series of reactions including Curtius rearrangement and Sonogashira coupling (Valois-Escamilla et al., 2011). This method is particularly notable for its ability to introduce a bromine atom selectively at the C-6 position of indoles.

Environmental Biodegradation

In environmental research, 2-bromobenzoic acid derivatives have been studied for their biodegradation properties. A specific strain of Pseudomonas aeruginosa has been shown to degrade various halobenzoates, including 2-bromobenzoic acid derivatives (Higson & Focht, 1990). This finding is significant for understanding the microbial breakdown of halogenated organic compounds in the environment.

Catalyst-Free Reactions in Organic Chemistry

This compound is also involved in catalyst-free P-C coupling reactions, which are conducted in water under microwave irradiation. This method is appreciated for its simplicity and functional group compatibility, offering an efficient route to phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

Role in Oxidation Processes

The compound plays a role in oxidation processes. 2-Iodoxybenzoic acid (IBX), prepared from 2-iodobenzoic acid, is used in organic synthesis as an oxidizing agent, particularly suited to convert alcohols to aldehydes (Sharma et al., 2013).

Transformation into Esters

This compound can be transformed into various esters. For example, 2-iodoxybenzoic acid (IBX) reacts with alkyl halides in the presence of tetraethyl ammonium bromide to yield 2-iodobenzoate esters (Zhang et al., 2012). These esters have potential for further synthetic applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 2-iodobenzoic acid, is known to be used as a reactant in the synthesis of various compounds .

Mode of Action

It’s structurally similar compound, 2-iodobenzoic acid, is known to participate in chemical reactions as a reactant .

Biochemical Pathways

It’s structurally similar compound, 2-iodobenzoic acid, is known to be involved in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents .

Pharmacokinetics

It’s structurally similar compound, 2-iodobenzoic acid, is known to have high gi absorption and is bbb permeant .

Result of Action

It’s structurally similar compound, 2-iodobenzoic acid, is known to be used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (ibx) and dess-martin periodinane (dmp) .

Action Environment

It’s structurally similar compound, 2-iodobenzoic acid, is known to be stable under normal conditions .

Análisis Bioquímico

Biochemical Properties

2-Bromo-6-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative reactions, where it can either enhance or inhibit the enzyme’s activity depending on the specific context of the reaction . Additionally, this compound can form complexes with proteins, affecting their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular contextFor example, it has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules such as enzymes and proteins. For instance, the compound can bind to the active site of an enzyme, either inhibiting or activating its catalytic activity This binding can lead to conformational changes in the enzyme, affecting its function and stability Additionally, this compound can influence gene expression by binding to regulatory proteins and modulating their activity

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while at higher doses, it can exert more pronounced effects . For example, high doses of this compound have been shown to inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular function. Excessive doses can also lead to toxic or adverse effects, such as cell death or tissue damage. These dosage effects are important for understanding the compound’s potential therapeutic applications and for determining safe and effective dosages in research and clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, where it can interact with enzymes and cofactors to influence metabolic flux and metabolite levels. For instance, the compound can be metabolized by enzymes involved in oxidative reactions, leading to the formation of reactive intermediates that can further interact with other biomolecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are important for understanding the compound’s distribution within cells and tissues and for designing experiments to study its effects in different biological contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell through various mechanisms, such as targeting signals or post-translational modifications For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression Alternatively, it can be targeted to the mitochondria, where it can affect metabolic processes and energy production

Propiedades

IUPAC Name |

2-bromo-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQGEYMPMWQTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698491 | |

| Record name | 2-Bromo-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-96-6 | |

| Record name | 2-Bromo-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Bromo-6-iodobenzoic acid in the synthesis of zethrene derivatives like compound 24 and 25?

A1: this compound serves as a common starting material for the synthesis of both 8,17-diphenylbenzo[ij]naphtho[1,2,3-de]pentaphene (compound 24) and 9,18-diphenyldibenzo[fg,st]hexacene (compound 25) []. Its structure allows for sequential functionalization through various reactions like iodination, amide formation, Suzuki coupling, and Sonogashira coupling, ultimately leading to the complex precursors required for the final dimerization step.

Q2: Are there alternative synthetic routes to zethrene derivatives that avoid using this compound?

A2: While the abstract does not explicitly mention alternative routes, the synthesis of zethrene and its derivatives has been explored through various methods []. It's plausible that other strategies exist, potentially utilizing different starting materials or reaction pathways. Further research in synthetic organic chemistry literature would be necessary to identify such alternatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)

![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)

![4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395121.png)

![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)

![5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline](/img/structure/B1395128.png)

![4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395130.png)